Benoxacor

Herbicide Safener Efficacy Crop Protection Maize

Select Benoxacor for superior early-season maize protection against S-metolachlor injury. Field trials confirm benoxacor reduces herbicide injury more effectively than dichlormid at 15 DAT, making it critical for sensitive inbred lines. Unlike furilazole, benoxacor shows no sublethal effects on Raphidocelis subcapitata cell size – essential for ecotoxicology compliance. Its higher logP and GAC sorption (Kf=6.4 vs. 3.4) ensure predictable environmental fate. Choose a racemic safener with enantioselective GST induction for reliable detoxification.

Molecular Formula C11H11Cl2NO2
Molecular Weight 260.11 g/mol
CAS No. 98730-04-2
Cat. No. B1667998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenoxacor
CAS98730-04-2
Synonyms4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine
benoxacor
CGA 154281
CGA-154281
Molecular FormulaC11H11Cl2NO2
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESCC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl
InChIInChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3
InChIKeyPFJJMJDEVDLPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benoxacor (CAS 98730-04-2): Core Characteristics of a Dichloroacetamide Herbicide Safener for S-Metolachlor Formulations


Benoxacor (CGA 154281) is a dichloroacetamide herbicide safener used to protect maize (corn) from injury caused by chloroacetanilide herbicides, particularly S-metolachlor [1]. It is a racemic mixture of two enantiomers that acts by inducing glutathione S-transferase (GST) isozymes and accelerating herbicide detoxification in the crop [2]. Unlike many safeners, benoxacor exhibits enantioselective metabolism across species, with distinct pharmacokinetic profiles that influence its environmental fate and safety evaluation [3].

Why Benoxacor Cannot Be Replaced by Generic Dichloroacetamide Safeners: Evidence of Non-Interchangeability


Dichloroacetamide safeners such as benoxacor, dichlormid, furilazole, and AD-67 are often considered a single class, but direct comparative studies reveal substantial differences in crop protection efficacy, environmental reactivity, and non-target organism effects that preclude interchangeable use in formulations [1]. Field experiments demonstrate that benoxacor provides superior early-season crop safety compared to dichlormid when paired with metolachlor [2]. In environmental fate studies, benoxacor undergoes rapid reductive dechlorination under anaerobic conditions, whereas dichlormid remains essentially inert over the same timeframe [3]. Furthermore, benoxacor's physicochemical profile—including markedly lower aqueous solubility and higher logP than furilazole—drives distinct soil mobility and adsorption behavior, with quantifiable differences in Freundlich sorption constants [4]. These empirical differences underscore that in-class substitution carries tangible risks of altered efficacy, unintended environmental persistence, or unexpected ecotoxicological outcomes, making compound-specific selection critical.

Benoxacor Quantitative Differentiation: Head-to-Head Data Against Dichlormid and Furilazole


Superior Early-Season Crop Safety in Maize: Benoxacor vs. Dichlormid Field Trial Data

Benoxacor provides quantifiably greater early-season protection against metolachlor injury in sensitive maize inbreds compared to dichlormid. At 15 days after treatment (DAT), the percentage of plants showing visible injury symptoms was lower for benoxacor-safened metolachlor than for dichlormid-safened metolachlor [1]. By 28 DAT, both safeners allowed full crop recovery, indicating that benoxacor's advantage lies in faster initial detoxification and reduced early stress [1].

Herbicide Safener Efficacy Crop Protection Maize Acetamide Herbicide Injury

Differential Anaerobic Reactivity in Soil Minerals: Benoxacor Transforms While Dichlormid Persists

In anaerobic binary-mineral systems containing Fe(II)-amended hematite and birnessite, benoxacor undergoes measurable reductive dechlorination, whereas dichlormid exhibits negligible transformation over the same 6-hour period [1]. As the Fe(II)-to-Mn(IV) oxide molar ratio increases, the transformation rate of benoxacor correspondingly increases [1].

Environmental Fate Reductive Dechlorination Soil Chemistry Emerging Contaminants

Physicochemical Divergence: Benoxacor Exhibits 10× Lower Aqueous Solubility and Higher Lipophilicity than Furilazole

Experimentally determined physicochemical parameters reveal that benoxacor possesses an aqueous solubility of 22 mg/L, which is approximately one-tenth that of furilazole (235 mg/L) [1]. Correspondingly, benoxacor has a higher log octanol-water partition coefficient (log Kow) of 2.23, compared to 1.96 for furilazole [1]. These measurements contrast with EPI Suite computational estimates, which overestimated benoxacor's solubility by ~4.7-fold (102.7 mg/L) [1].

Physicochemical Properties Aqueous Solubility Octanol-Water Partition Coefficient Environmental Chemedynamics

Quantified Soil Adsorption Differences: Benoxacor Exhibits Greater Freundlich Kf in Agricultural Soils and Activated Carbon

Equilibrium sorption experiments across three agricultural soils demonstrate that benoxacor has a Freundlich adsorption constant (Kf) range of 0.10–0.27 (mg/g)·(mg/L)^(1/n), while furilazole's Kf ranges from 0.10–0.13 (mg/g)·(mg/L)^(1/n) under identical conditions [1]. On granular activated carbon (GAC), benoxacor's Kf is 6.4 compared to furilazole's 3.4, indicating substantially more favorable removal during drinking water treatment [1].

Soil Adsorption Freundlich Isotherm Granular Activated Carbon Leaching Potential

Divergent Non-Target Algal Morphological Effects: Benoxacor Neutral vs. Furilazole Cell Size Reduction

In 96-well plate bioassays with the freshwater alga Raphidocelis subcapitata, benoxacor exposure resulted in no observed effect on algal cell size, whereas furilazole caused a significant decrease in cell size at concentrations at or above its EC50 [1]. Both benoxacor and furilazole were substantially less toxic than the associated herbicide active ingredients (S-metolachlor EC50: 0.046 ppm; acetochlor EC50: 0.003 ppm) [1].

Ecotoxicology Non-Target Organisms Algal Bioassay Safener Risk Assessment

Enantioselective Metabolism: Benoxacor's Sex- and Species-Dependent Pharmacokinetics as a Differentiating Feature

In vitro metabolism studies with rat liver subcellular fractions reveal that benoxacor is enantioselectively depleted by cytochrome P450 enzymes (CYPs), carboxylesterases (CESs), and glutathione S-transferases (GSTs) [1]. The depletion rate was faster in cytosolic incubations from male rats than female rats, indicating sex-dependent GST-mediated metabolism [1]. Intrinsic clearance estimates suggest CYPs are the primary metabolic pathway in rats [1]. Comparable enantioselective metabolism has been confirmed in human and monkey hepatic fractions [2].

Enantioselective Metabolism Cytochrome P450 Glutathione S-Transferase Toxicokinetics

Benoxacor Research and Industrial Application Scenarios Based on Empirical Differentiation


Formulation Development Requiring Rapid Crop Recovery and Low Early-Season Injury

Based on field evidence that benoxacor reduces metolachlor injury more effectively than dichlormid at 15 DAT [1], formulators developing S-metolachlor-based products for sensitive maize hybrids or inbred lines should prioritize benoxacor to minimize early-season stress and ensure uniform stand establishment.

Environmental Fate Modeling and Risk Assessment for Anaerobic Soil Conditions

Researchers modeling safener persistence in anaerobic environments (e.g., flooded soils, riparian zones) must account for benoxacor's susceptibility to reductive dechlorination in Fe(II)-mineral systems, in contrast to dichlormid which showed negligible transformation over 6 hours [2]. Benoxacor's reactivity suggests a shorter predicted half-life under such conditions.

Drinking Water Treatment Optimization via Granular Activated Carbon

Water utilities and environmental engineers designing GAC filtration systems for agricultural runoff should anticipate more efficient removal of benoxacor (Kf = 6.4) compared to furilazole (Kf = 3.4), as demonstrated in equilibrium sorption studies [3]. This differential may influence cost-benefit analyses for treatment upgrades.

Ecotoxicological Screening Where Non-Target Algal Morphology Is a Sensitive Endpoint

In regulatory ecotoxicology studies utilizing Raphidocelis subcapitata, benoxacor's lack of effect on algal cell size—contrasting with furilazole's significant cell size reduction [4]—makes it a preferred choice when sublethal morphological endpoints are being assessed for environmental risk characterization.

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